3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one
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Overview
Description
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a thiadiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone core, followed by the introduction of the thiadiazole ring and the bromophenyl group through various coupling reactions. Key reagents often used in these reactions include bromine, thiourea, and methoxybenzaldehyde. The reaction conditions usually involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone derivatives .
Scientific Research Applications
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystals.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A compound with a similar bromophenyl group, investigated for its anticancer activity.
Uniqueness
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one is unique due to its combination of a chromenone core, a thiadiazole ring, and a bromophenyl group.
Properties
IUPAC Name |
3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c1-24-14-4-2-3-10-9-13(17(23)25-15(10)14)16-21-22-18(26-16)20-12-7-5-11(19)6-8-12/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZHCOUMIBGPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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